

Potential applications of sodium zirconate in ceramics.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium zirconate

Cat. No.: B088539

[Get Quote](#)

An In-depth Technical Guide to the Potential Applications of **Sodium Zirconate** in Ceramics

Introduction

Sodium zirconate (Na_2ZrO_3) is a chemical compound that is gaining significant attention within the field of materials science, particularly in the development of advanced ceramics.^[1] As a member of the zirconate family, it offers a unique combination of properties that make it suitable for a range of specialized applications. This technical guide provides a comprehensive overview of the current and potential applications of **sodium zirconate** in ceramics, targeting researchers, scientists, and professionals in materials and drug development. The document details its role in enhancing electrical, mechanical, and thermal properties, supported by quantitative data, experimental protocols, and process visualizations.

Core Applications of Sodium Zirconate in Ceramics

The incorporation of **sodium zirconate** and related sodium-zirconium compounds into ceramic matrices imparts significant functional advantages. The primary applications are centered on leveraging its unique electrical, thermal, and chemical properties.

Solid-State Electrolytes

One of the most promising applications of sodium-zirconium-based ceramics is in all-solid-state sodium-ion batteries. Materials with the NASICON (Na SuperIonic CONductor) structure, such as $\text{Na}_3\text{Zr}_2\text{Si}_2\text{PO}_{12}$, are prominent candidates for solid electrolytes.^{[2][3]} These materials

possess a three-dimensional framework that allows for the efficient movement of sodium ions, which is critical for developing safe, durable, and high-performance batteries.[\[4\]](#) The framework provides a stable pathway for Na^+ ions, leading to high ionic conductivity.[\[4\]](#)

Dielectric Materials and Capacitors

Zirconate ceramics are integral to the manufacturing of electronic components, especially multilayer ceramic capacitors (MLCCs).[\[5\]](#)[\[6\]](#)[\[7\]](#) While calcium zirconate is frequently mentioned for its high dielectric constant and low dielectric loss[\[7\]](#)[\[8\]](#), sodium-containing zirconates also play a role in modifying the dielectric properties of ceramic formulations. For instance, zirconium doping in bismuth sodium titanate (BNT) ceramics can be used to tailor the dielectric constant and its stability over a range of temperatures, making them suitable for high-temperature applications.[\[9\]](#) These materials are essential for applications requiring high volumetric efficiency and stability, such as in bypass and coupling circuits.[\[6\]](#)

Piezoelectric Ceramics

Piezoelectric materials, which convert mechanical stress into electrical charge and vice versa, are crucial for sensors, actuators, and transducers.[\[10\]](#)[\[11\]](#) Lead zirconate titanate (PZT) is a widely used piezoelectric ceramic.[\[10\]](#)[\[12\]](#) Growing environmental concerns about lead have spurred research into lead-free alternatives.[\[13\]](#) In this context, bismuth sodium titanate (BNT) based systems, which can be modified with zirconium, are being explored. The addition of zirconium affects the material's crystal structure and electromechanical properties.[\[9\]](#)

Sintering Aid and Fluxing Agent

The manufacturing of dense, high-strength ceramics often requires high sintering temperatures, which increases production costs.[\[14\]](#) Sodium-containing compounds, such as sodium silicate, can act as effective sintering aids for zirconia ceramics. The introduction of a sodium-based additive can form a low-temperature melt, which facilitates the liquid-phase sintering process.[\[14\]](#)[\[15\]](#) This leads to a significant reduction in the required sintering temperature—by as much as 200°C—while still producing dense, nanocrystalline materials with high flexural strength.[\[14\]](#)[\[15\]](#)

Biocompatible Coatings and Medical Implants

Zirconia-based ceramics are extensively used in medical and dental applications due to their excellent mechanical strength, chemical durability, and biocompatibility.[\[16\]](#)[\[17\]](#)[\[18\]](#) However, zirconia itself is bioinert. To enhance its integration with bone tissue (osseointegration), bioactive coatings are often applied.[\[19\]](#)[\[20\]](#) Bioactive glasses, such as 45S5 Bioglass®, which contains a significant amount of sodium oxide (24.5% Na₂O), are used as coating materials on zirconia implants to promote the formation of a hydroxyl-carbonate apatite layer, facilitating a strong bond with bone.[\[17\]](#)

Opacifiers for Glazes and Engobes

In the traditional ceramics industry, zircon and its derivatives are widely used as opacifiers to impart whiteness and opacity to glazes, engobes, and ceramic bodies.[\[21\]](#)[\[22\]](#)[\[23\]](#) Sodium-containing zirconium compounds like sodium hexafluorozirconate can serve as a source of zirconium in these formulations, contributing to opacity while also acting as a fluxing agent to lower the melting point of the glaze.[\[21\]](#)

Quantitative Data on Sodium Zirconate in Ceramics

The following tables summarize key performance metrics of ceramics incorporating **sodium zirconate** or related compounds.

Table 1: Electrical Properties

Property	Material System	Value	Application	Reference
Ionic Conductivity	$\text{Na}_3\text{Zr}_2\text{Si}_2\text{PO}_{12}/$ Cellulose Acetate Composite	1.73×10^{-3} S/cm	Solid-State Battery Electrolyte	[2]
Ionic Conductivity	Zirconia-free $\text{Na}_3\text{Zr}_2\text{Si}_2\text{PO}_{12}$	~3.49 mS/cm	Solid-State Battery Electrolyte	[3]
Dielectric Constant	Calcium Zirconate (CaZrO_3)	23–32	Ceramic Capacitors	[8]
Dielectric Constant	Zirconia (ZrO_2)	~20	Dielectric Applications	[24]

| Dielectric Loss | Calcium Zirconate (CaZrO_3) | Low (<0.005) | High-Frequency Electronics | [7] [8] |

Table 2: Mechanical and Thermal Properties

Property	Material System	Value	Benefit	Reference
Flexural Strength	Zirconia with Na_2SiO_3 additive	up to 600 MPa	High Mechanical Strength	[14][15]
Flexural Strength	Zirconia with Bioglass additive	435 MPa	High Mechanical Strength	[14]
Sintering Temperature	Zirconia with Na_2SiO_3 additive	1200–1250°C	Reduced Energy Consumption	[14][15]
Temperature Reduction	Zirconia with Na_2SiO_3 additive	200°C	Lower Production Cost	[14][15]

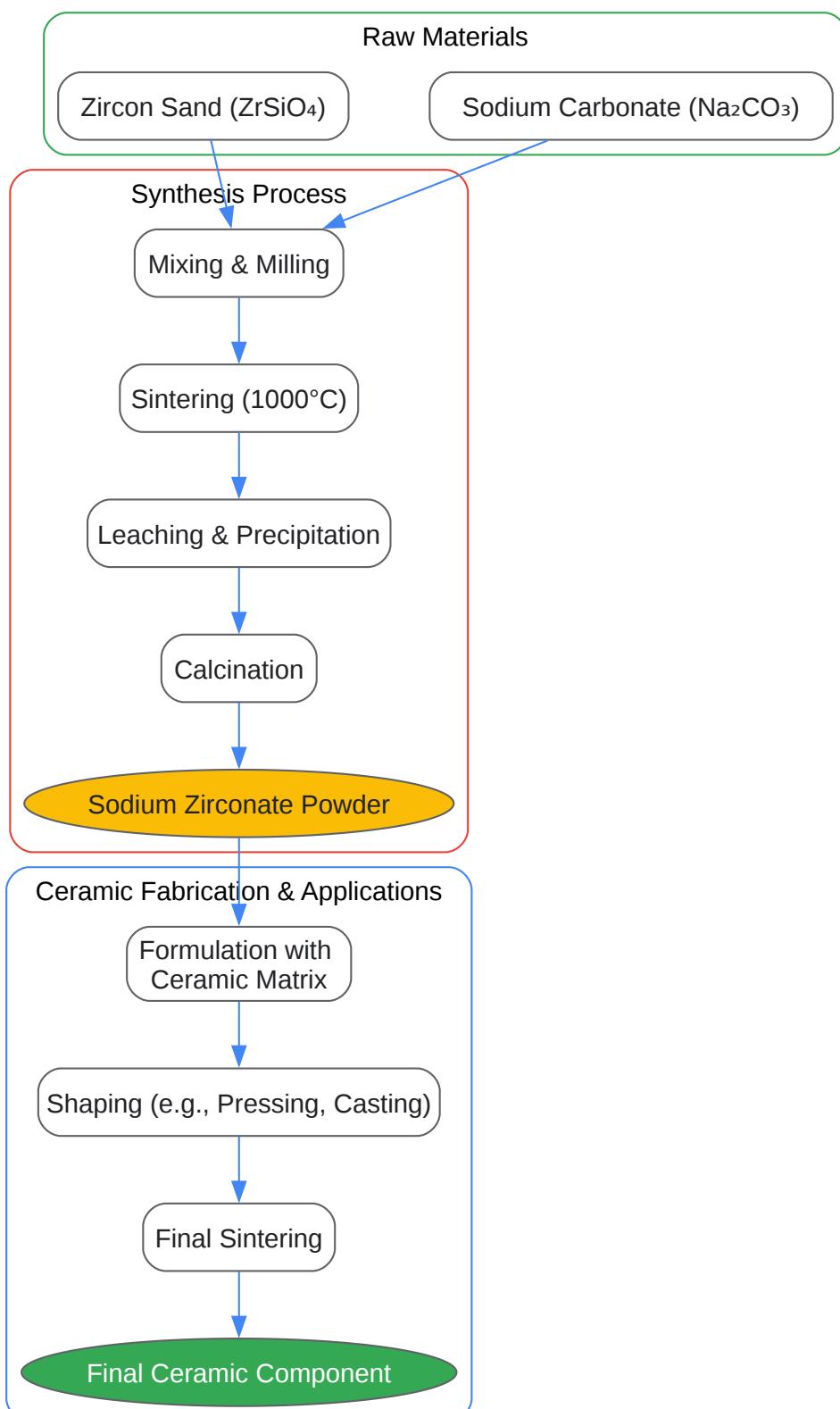
| Thermal Expansion (CTE) | Zirconia (general) | $9.0\text{--}10.0 \times 10^{-6} \text{ }^{\circ}\text{C}$ | Compatibility with Metals |
|[[25](#)][[26](#)] |

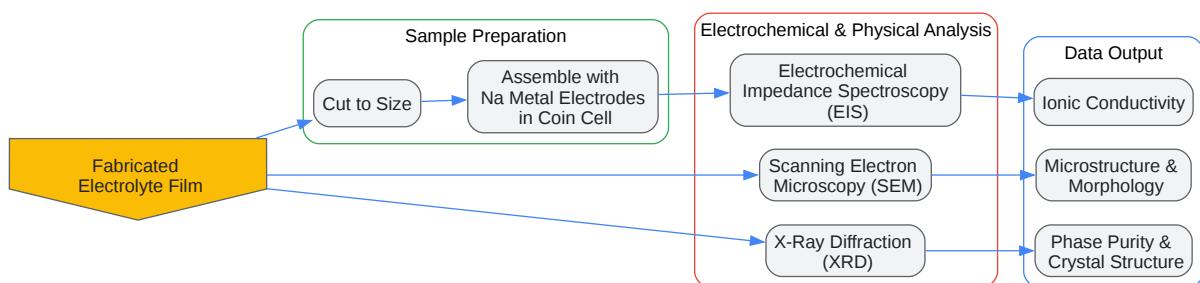
Experimental Protocols

Synthesis of Nano-Zirconia from Zircon via Sodium Carbonate Sintering

This protocol describes a method for producing zirconia (ZrO_2) from zircon sand, a precursor for **sodium zirconate** synthesis.[\[27\]](#)

- Mixing: Dry mix zirconium silicate (zircon) flour and sodium carbonate (Na_2CO_3) powder in a 2:3 molar ratio.
- Milling: Dry mill the mixture for 24 hours to ensure homogeneity.
- Granulation: Moisten the mixture with a 0.2% carboxymethyl cellulose (CMC) solution and form it into solid chunks.
- Sintering: Sinter the chunks in a furnace at 1000°C for 8 hours. The reaction proposed is: $2\text{ZrSiO}_4 + 3\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{ZrO}_3 + \text{Na}_2\text{ZrSiO}_5 + 2\text{Na}_2\text{SiO}_3 + 3\text{CO}_2$. A more direct reaction to form **sodium zirconate** and sodium silicate is $\text{ZrSiO}_4 + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{ZrO}_3 + \text{Na}_2\text{SiO}_3 + 2\text{CO}_2$.[\[28\]](#)
- Leaching & Precipitation:
 - Mill the sintered mass in water to form a slurry and separate the residue.
 - Dissolve the residue in sulfuric acid at room temperature, adjusting the pH to 1-3 to produce zirconium oxysulfate salts.
 - Precipitate zirconium hydroxide by adding sodium hydroxide.
 - Wash the precipitate thoroughly with water to remove any remaining alkali.
- Calcination: Calcine the zirconium hydroxide precipitate to produce nano-zirconia powder.


Fabrication of a NASICON-based Composite Solid Electrolyte


This protocol outlines the fabrication of a $\text{Na}_3\text{Zr}_2\text{Si}_2\text{PO}_{12}$ /cellulose acetate (NZSP/CA) composite solid electrolyte.[\[2\]](#)

- **Slurry Preparation:** Disperse commercially sourced $\text{Na}_3\text{Zr}_2\text{Si}_2\text{PO}_{12}$ (NASICON) powder in a solvent (e.g., N-Methyl-2-pyrrolidone).
- **Polymer Addition:** Dissolve cellulose acetate (CA) polymer in the slurry and stir until a homogeneous mixture is obtained.
- **Solution Casting:** Cast the resulting slurry onto a flat substrate (e.g., a glass plate) using a doctor blade to control the thickness.
- **Drying:** Dry the cast film in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove the solvent completely.
- **Characterization:**
 - **Microstructure:** Analyze the cross-section and surface morphology using a Scanning Electron Microscope (SEM).
 - **Phase Identification:** Confirm the crystalline phases using X-ray Diffraction (XRD).
 - **Ionic Conductivity:** Measure the sodium-ion conductivity using electrochemical impedance spectroscopy (EIS) by sandwiching the electrolyte film between two sodium metal electrodes in a coin cell.

Visualizations: Workflows and Logical Relationships

Diagram 1: Synthesis and Application Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Zirconate Zirconium Based Materials [zirconate.com]
- 2. Na₃Zr₂Si₂PO₁₂/cellulose acetate composite solid electrolyte unlocking high ionic conductivity and long cycle life in solid-state sodium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Zirconia-free NaSICON solid electrolyte materials for sodium all-solid-state batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. kyocera-avx.com [kyocera-avx.com]
- 6. Ceramic capacitor - Wikipedia [en.wikipedia.org]
- 7. feroelectric.com [feroelectric.com]
- 8. Structural, Dielectric, and Mechanical Properties of High-Content Cubic Zirconia Ceramics Obtained via Solid-State Synthesis [mdpi.com]
- 9. Dielectric and Piezoelectric Properties of Zirconium-Doped Bismuth Sodium Titanate Ceramics | Scientific.Net [scientific.net]
- 10. preciseceramic.com [preciseceramic.com]
- 11. Piezoelectricity - Wikipedia [en.wikipedia.org]
- 12. www2.irms.cas.cz [www2.irms.cas.cz]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Sintering and properties of dioxide of ceramics containing the sodium silicate additive - Smirnov - Доклады Академии наук [journals.eco-vector.com]
- 16. ceramics.net [ceramics.net]
- 17. researchgate.net [researchgate.net]

- 18. Biocompatibility study of lithium disilicate and zirconium oxide ceramics for esthetic dental abutments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioactive coating of zirconia toughened alumina ceramic implants improves cancellous osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Surface Activation of Calcium Zirconate-Calcium Stabilized Zirconia Eutectic Ceramics with Bioactive Wollastonite-Tricalcium Phosphate Coatings [mdpi.com]
- 21. [benchchem.com](#) [benchchem.com]
- 22. Ceramics | Zircon Industry Association [zircon-association.org]
- 23. Application of Zirconium Silicate in Ceramic Industry – Zirconium Metal [zirconiumworld.com]
- 24. Ceramic Dielectric Strength [tinokceramics.com]
- 25. Coefficient of Thermal Expansion in Ceramics. Dimensional Stability Under Heat [morgantechicalceramics.com]
- 26. [preciseceramic.com](#) [preciseceramic.com]
- 27. [austceram.com](#) [austceram.com]
- 28. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Potential applications of sodium zirconate in ceramics.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088539#potential-applications-of-sodium-zirconate-in-ceramics\]](https://www.benchchem.com/product/b088539#potential-applications-of-sodium-zirconate-in-ceramics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com